Physicochemical Properties and Applications of 3-(2-Hydroxy-5-tert-butylphenyl)pyrazole: A Technical Whitepaper
Physicochemical Properties and Applications of 3-(2-Hydroxy-5-tert-butylphenyl)pyrazole: A Technical Whitepaper
Executive Summary
3-(2-Hydroxy-5-tert-butylphenyl)pyrazole (CAS: 288844-49-5)[1] is a highly specialized organic building block that merges the robust coordinating ability of a pyrazole ring with the photophysical dynamism of a sterically hindered phenol[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, photophysical mechanisms, and experimental workflows, tailored specifically for researchers in drug discovery, medicinal chemistry, and materials science.
Structural and Physicochemical Profiling
The molecular architecture of 3-(2-Hydroxy-5-tert-butylphenyl)pyrazole is defined by two critical motifs, each imparting specific physicochemical behaviors:
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The 2-(1H-pyrazol-3-yl)phenol Core : This structural arrangement places a phenolic hydroxyl group in close proximity to the pyrazole nitrogen, facilitating strong intramolecular hydrogen bonding. This pre-organized conformation is the fundamental prerequisite for its unique photophysical behavior[3].
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The tert-butyl Substitution : Positioned para to the hydroxyl group, this bulky aliphatic moiety serves multiple functions. It significantly increases the lipophilicity (LogP) of the molecule, enhancing its permeability in biological assays. Furthermore, the steric hindrance provided by the tert-butyl group disrupts intermolecular π−π stacking in the solid state. This effectively mitigates Aggregation-Caused Quenching (ACQ) and promotes robust solid-state fluorescence[3].
Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name | 3-(2-Hydroxy-5-tert-butylphenyl)pyrazole |
| CAS Number | 288844-49-5[1] |
| Molecular Formula | C13H16N2O[1] |
| Molecular Weight | 216.28 g/mol [1] |
| Core Motif | 2-(1H-pyrazol-3-yl)phenol[2] |
| Key Photophysical Trait | Excited-State Intramolecular Proton Transfer (ESIPT)[3] |
| Solubility Profile | High in organic solvents (DMSO, DMF, EtOH); Low in water |
Photophysical Mechanisms: The ESIPT Pathway
The most defining physicochemical characteristic of the 2-(1H-pyrazol-3-yl)phenol scaffold is its ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT)[3].
Mechanistic Causality: In the ground state (S0), the molecule exists predominantly as the enol tautomer , stabilized by the intramolecular hydrogen bond between the phenolic -OH and the pyrazole imine nitrogen (-N=). Upon photoexcitation by UV light into the first singlet excited state (S1), the electron density redistributes. This drastically increases the acidity of the phenol and the basicity of the pyrazole nitrogen. This thermodynamic shift drives an ultrafast, barrierless proton transfer, yielding the excited keto tautomer (K*).
The K* state then relaxes to the ground-state keto form (K) by emitting a photon. Because the emission originates from a structurally distinct species (the keto form) compared to the absorbing species (the enol form), the resulting fluorescence exhibits an exceptionally large Stokes shift (often >100 nm). This large shift prevents self-absorption, making these compounds highly valuable as fluorescent probes. Finally, a rapid Ground-State Intramolecular Proton Transfer (GSIPT) restores the original enol tautomer, completing the self-validating photophysical cycle.
Photophysical cycle of Excited-State Intramolecular Proton Transfer (ESIPT).
Applications in Drug Development and Materials Science
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Targeted Kinase Inhibition: In medicinal chemistry, the pyrazole moiety is a "privileged scaffold" recognized for its ability to act as a hinge-binding motif in ATP-competitive kinase inhibitors. The adjacent phenol provides a secondary vector for hydrogen bonding with the kinase hinge region, while the bulky tert-butyl group is perfectly suited to occupy deep hydrophobic pockets, enhancing target selectivity and binding affinity.
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Luminescent Metal-Organic Complexes: The bidentate N,O-coordination pocket formed by the deprotonated phenol and the pyrazole nitrogen is ideal for chelating transition metals (e.g., Zn(II), Pt(II), Ir(III)). The tert-butyl group ensures these complexes remain soluble in organic solvents, facilitating their processing into Organic Light-Emitting Diodes (OLEDs) or their use as bio-imaging agents.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Synthesis via Claisen Condensation and Cyclization
This self-validating synthetic route leverages the thermodynamic stability of the pyrazole ring to drive the reaction forward.
Step 1: Enaminone Formation
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Dissolve 1.0 eq of 5-tert-butyl-2-hydroxyacetophenone in a minimal volume of N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (approx. 1.5 eq).
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Reflux the mixture at 100°C for 12 hours under an inert nitrogen atmosphere. Causality: The elevated temperature drives the condensation, while DMF-DMA acts as both reagent and solvent, forming the highly conjugated enaminone intermediate.
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Remove excess DMF-DMA in vacuo to yield the crude enaminone.
Step 2: Pyrazole Cyclization
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Dissolve the crude enaminone in absolute ethanol.
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Add 1.2 eq of Hydrazine monohydrate (NH₂NH₂·H₂O) dropwise at room temperature.
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Reflux the solution for 4 hours. Causality: Hydrazine acts as a potent bis-nucleophile. The initial attack displaces the dimethylamino leaving group, followed by intramolecular cyclization onto the carbonyl carbon to form the aromatic pyrazole ring.
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Cool to room temperature, precipitate the product with cold water, filter, and recrystallize from ethanol/water to yield pure 3-(2-Hydroxy-5-tert-butylphenyl)pyrazole.
Two-step synthetic workflow for 3-(2-Hydroxy-5-tert-butylphenyl)pyrazole.
Protocol 2: Photophysical Characterization (ESIPT Validation)
To empirically validate the ESIPT mechanism[3], a solvatochromic study must be performed.
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Prepare 10 μM solutions of the synthesized compound in solvents of varying polarity and hydrogen-bonding capacity (e.g., Toluene, Dichloromethane, Ethanol, and DMSO).
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Record the UV-Vis absorption spectra to identify the excitation maximum (typically 300-340 nm, corresponding to the enol S0 → S1 transition).
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Excite the samples at the absorption maximum and record the fluorescence emission spectra.
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Validation via Causality: The presence of a highly red-shifted keto emission (Stokes shift > 100 nm) confirms the ESIPT process. In protic solvents like ethanol, intermolecular hydrogen bonding from the solvent may disrupt the intramolecular hydrogen bond of the compound, partially inhibiting ESIPT and resulting in a dual emission band (a short-wavelength enol emission alongside the keto emission)—a definitive hallmark of this photophysical system[3].
References
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Chemical Substance Information: 3-(2-HYDROXY-5-TERT-BUTYLPHENYL)PYRAZOLE Source: NextSDS Database URL:[Link]
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ESIPT on/off switching and crystallization-enhanced emission properties of new design phenol-pyrazole modified cyclotriphosphazenes Source: RSC Advances (Royal Society of Chemistry) URL:[Link]
